molecular formula C13H17BrClNO2 B14034898 Methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hcl

Methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hcl

Cat. No.: B14034898
M. Wt: 334.63 g/mol
InChI Key: WJJMTROCTQKSCL-VVBGOIRUSA-N
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Description

Methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring, an amino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the amino group, and bromination of the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

Methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group and bromophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate
  • Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate

Uniqueness

Methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

methyl (1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)6-5-10(8-13)9-3-2-4-11(14)7-9;/h2-4,7,10H,5-6,8,15H2,1H3;1H/t10-,13-;/m0./s1

InChI Key

WJJMTROCTQKSCL-VVBGOIRUSA-N

Isomeric SMILES

COC(=O)[C@@]1(CC[C@@H](C1)C2=CC(=CC=C2)Br)N.Cl

Canonical SMILES

COC(=O)C1(CCC(C1)C2=CC(=CC=C2)Br)N.Cl

Origin of Product

United States

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